1-(2-Amino-acetyl)-piperidine-4-carboxylic acid ethyl ester hydrochloride
Overview
Description
This compound is a derivative of amino acids, which are the building blocks of proteins. It contains an amino group (-NH2), an acetyl group (CH3CO-), a piperidine ring (a six-membered ring with one nitrogen atom), and a carboxylic acid ethyl ester group (-COOC2H5). The hydrochloride indicates that it is a salt of hydrochloric acid .
Molecular Structure Analysis
The molecular structure of this compound would likely include a piperidine ring, an acetyl group attached to one of the nitrogen’s hydrogens, and a carboxylic acid ethyl ester group attached to a carbon on the piperidine ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds involving acyl chlorides and amines undergo nucleophilic addition / elimination reactions .Scientific Research Applications
Asymmetric Synthesis and Derivative Applications
Piperidine derivatives have been synthesized through various methods, including the Claisen rearrangement of 4-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters prepared from serine, which provides access to optically pure piperidines with substituents alpha to nitrogen. These derivatives serve as versatile intermediates for creating a broad range of amines containing substituted piperidine units, showcasing their utility in asymmetric synthesis and further elaboration (Acharya & Clive, 2010).
Anticancer Activity of Piperidine Derivatives
Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated as anticancer agents. The study highlighted specific derivatives with strong anticancer activities, demonstrating the potential of piperidine derivatives in medicinal chemistry for therapeutic applications (Rehman et al., 2018).
Synthesis of Piperidine-2-carboxylic Acid Derivatives
The novel synthesis of 6-(hydroxymethyl)-2-piperidinecarboxylic acid and its ethyl ester showcases the exploration of piperidine derivatives in organic synthesis. The study addressed unusual side reactions and optimized conditions to afford pure derivatives, emphasizing the importance of piperidine compounds in synthetic chemistry (Bolós et al., 1994).
Large-Scale Chiral Synthesis
Protected 2-substituted-4-oxo-piperidine derivatives have been synthesized on a large scale, highlighting the methods for preparing chiral piperidine derivatives. This research contributes to the field of chiral synthesis, providing pathways for producing complex piperidine structures with potential applications in drug discovery and development (Lau et al., 2002).
Safety And Hazards
properties
IUPAC Name |
ethyl 1-(2-aminoacetyl)piperidine-4-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3.ClH/c1-2-15-10(14)8-3-5-12(6-4-8)9(13)7-11;/h8H,2-7,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXYZSDMNGNVKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661324 | |
Record name | Ethyl 1-glycylpiperidine-4-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-acetyl)-piperidine-4-carboxylic acid ethyl ester hydrochloride | |
CAS RN |
345954-49-6 | |
Record name | Ethyl 1-glycylpiperidine-4-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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